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Introduction: Understanding Heptafluoro-1-
iodopropane
Heptafluoro-1-iodopropane (CF₃CF₂CF₂I), also known as 1-iodoperfluoropropane, is a

dense, volatile, colorless to light yellow liquid of significant interest in synthetic chemistry and

materials science.[1] For researchers, scientists, and drug development professionals, this

compound serves as a critical building block for introducing the heptafluoropropyl group (-C₃F₇)

into organic molecules. The incorporation of such highly fluorinated moieties can dramatically

alter a molecule's physicochemical and biological properties, often enhancing metabolic

stability, lipophilicity, and binding affinity.[2]

The utility of heptafluoro-1-iodopropane in these advanced applications is intrinsically linked

to its physical properties, particularly its vapor pressure and boiling point. These parameters

dictate the necessary conditions for its storage, handling, purification via distillation, and its

reactivity in various solvent systems. A thorough understanding of the relationship between the

temperature, vapor pressure, and boiling point of this reagent is therefore not merely academic;

it is a prerequisite for its safe, efficient, and reproducible application in the laboratory. This

guide provides a comprehensive overview of these properties, the theoretical principles that

govern them, and the experimental protocols for their precise determination.
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Physicochemical Properties of Heptafluoro-1-
iodopropane
A summary of the key physical and chemical properties of heptafluoro-1-iodopropane is

presented below. This data provides the foundational context for understanding its behavior.

Property Value Source(s)

Chemical Formula C₃F₇I [1][3][4]

Molecular Weight 295.93 g/mol [1][4]

CAS Number 754-34-7 [1][3]

Normal Boiling Point 41 °C / 41.2 °C [3]

Vapor Pressure 7.08 psi (48.8 kPa) at 20 °C

Density 2.05 g/mL at 25 °C [1][3]

Melting Point -95 °C [1][3]

Refractive Index (n20/D) 1.328 [1][3]

Appearance
Colorless to light yellow or red

liquid
[1]

Theoretical Framework: The Physics of Vaporization
The transition of a liquid to a gas is governed by the kinetic energy of its molecules. At any

given temperature, some molecules at the liquid's surface possess sufficient energy to

overcome intermolecular forces and escape into the vapor phase. The pressure exerted by this

vapor in a closed system at equilibrium is known as the vapor pressure.

Vapor pressure is intrinsically dependent on temperature; as temperature increases, the

average kinetic energy of the molecules rises, leading to a non-linear, exponential increase in

vapor pressure.[5] This relationship is fundamentally described by the Clausius-Clapeyron

equation, which relates vapor pressure (P), temperature (T), and the enthalpy of vaporization

(ΔHvap):
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ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where R is the molar gas constant. This equation is powerful for understanding the

thermodynamics of phase transition but can be cumbersome for practical laboratory use.

For this reason, semi-empirical models like the Antoine equation are more commonly employed

to correlate vapor pressure and temperature with high accuracy over a specific range.[6]

log₁₀(P) = A - (B / (C + T))

Here, P is the vapor pressure, T is the temperature, and A, B, and C are empirically determined

constants specific to the substance.[6] While a comprehensive search of the literature did not

yield pre-calculated Antoine constants for heptafluoro-1-iodopropane, they can be derived by

fitting the equation to a set of experimental vapor pressure data points obtained using the

methods described below.

The boiling point is the temperature at which the vapor pressure of the liquid equals the

pressure of the surrounding environment.[7] The normal boiling point is a specific case where

this occurs at an external pressure of 1 atmosphere (101.325 kPa).[8]

Experimental Determination Protocols
Accurate determination of vapor pressure and boiling point is crucial for both safety and

process control. The following are standardized, reliable protocols for characterizing volatile

compounds like heptafluoro-1-iodopropane.

Protocol 1: Static Method for Vapor Pressure
Measurement
This method directly measures the equilibrium vapor pressure of a pure, degassed liquid

sample at a specific temperature. It is a highly accurate technique for generating the data

needed to derive Antoine constants.

Causality: The critical step in this protocol is the rigorous degassing of the sample. Dissolved

gases (e.g., nitrogen, oxygen) would contribute to the total pressure measured by the

transducer, leading to a significant overestimation of the compound's true vapor pressure. The

freeze-pump-thaw cycles are essential for removing these volatile impurities.[9]
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Step-by-Step Methodology:

Sample Preparation: Place a small, precisely weighed amount of heptafluoro-1-
iodopropane into a sample flask.

Apparatus Assembly: Attach the flask to a vacuum line apparatus equipped with a high-

accuracy pressure transducer (e.g., a capacitance manometer) and a cold trap.

Degassing (Freeze-Pump-Thaw): a. Immerse the sample flask in liquid nitrogen to

completely freeze the sample. b. Open the valve to the vacuum pump to evacuate the

headspace above the frozen solid. c. Close the valve to the vacuum pump. d. Remove the

liquid nitrogen bath and allow the sample to thaw completely. Dissolved gases will bubble out

of the liquid. e. Repeat this cycle a minimum of three times to ensure all dissolved

atmospheric gases are removed.

Equilibration: Place the degassed sample flask into a temperature-controlled bath (e.g., a

water or oil bath) set to the desired temperature. Allow the system to equilibrate for at least

15-20 minutes, ensuring the temperature is stable.

Data Acquisition: Record the stable pressure reading from the transducer. This is the vapor

pressure at the recorded temperature.

Data Collection: Repeat steps 4 and 5 for a range of temperatures to generate a vapor

pressure curve.

Experimental Workflow Diagram:
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Caption: Workflow for static vapor pressure measurement.
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Protocol 2: Ebulliometry for Boiling Point Determination
Ebulliometry involves measuring the boiling point of a liquid at a precisely controlled pressure.

It is the gold standard for determining the normal boiling point and for studying how boiling

point changes with pressure.[7]

Causality: The design of an ebulliometer ensures that the thermometer is measuring the

temperature of the vapor-liquid equilibrium, not the superheated liquid at the bottom of the

flask. The Cottrell pump or a similar feature continuously sprays the boiling liquid over the

thermometer bulb, guaranteeing an accurate reading.

Step-by-Step Methodology:

Apparatus Setup: Place the heptafluoro-1-iodopropane and a few boiling chips into the

boiling flask of an ebulliometer.

System Sealing: Assemble the ebulliometer, ensuring all joints are properly sealed. Connect

the system to a pressure control unit, which consists of a vacuum pump and a controlled

inert gas (e.g., nitrogen) bleed.

Pressure Adjustment: Set the desired pressure using the pressure control unit. For the

normal boiling point, adjust the pressure to 101.325 kPa (760 Torr).

Heating: Begin gently heating the boiling flask.

Equilibrium Identification: Observe the temperature reading. The temperature will rise and

then stabilize at the boiling point for that pressure. A stable temperature reading for several

minutes indicates that the liquid is boiling under equilibrium conditions.

Data Recording: Record the stable boiling temperature and the corresponding system

pressure.

Varying Pressure: To generate a boiling point vs. pressure curve, carefully adjust the system

pressure to a new setpoint and repeat steps 4-6.

Experimental Workflow Diagram:

Caption: Process flow for ebulliometry experiments.
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Applications in Research and Drug Development
The relatively low boiling point (41 °C) and corresponding high vapor pressure of heptafluoro-
1-iodopropane are central to its utility.[3]

Purification and Handling: The volatility of the compound allows for easy removal from

reaction mixtures under reduced pressure at or near room temperature. This simplifies

purification and minimizes thermal degradation of sensitive products.

Reagent for Fluorination: It is a key starting material for creating perfluoroalkylated

compounds.[1] In drug development, the strategic introduction of fluorinated groups is a

widely used tactic to enhance a drug candidate's properties.[10] Fluorine can block sites of

metabolic attack, increasing a drug's half-life, and can modulate its acidity and lipophilicity to

improve cell permeability and target binding.[2]

Chain Transfer Agent: In polymer chemistry, it can act as a chain transfer agent, which is

useful for controlling the molecular weight of polymers during their synthesis.[1]

The ability to easily handle, transfer as a vapor if needed, and remove this reagent from a

reaction is a direct consequence of its vapor pressure-temperature profile.

Safety and Handling Protocols
Due to its volatility and potential for toxicity, strict adherence to safety protocols is mandatory

when handling heptafluoro-1-iodopropane.

Core Safety Requirements:

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to keep

airborne concentrations low.[11]

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical splash goggles or a face shield.[11]

Hand Protection: Wear appropriate chemical-resistant gloves.[12]

Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b7768517?utm_src=pdf-body
https://www.benchchem.com/product/b7768517?utm_src=pdf-body
https://parchem.com/chemical-supplier-distributor/heptafluoro-1-iodopropane-033678
https://iofina.com/product/perfluoropropyl-iodide/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7240833/
https://www.researchgate.net/publication/340240529_Pharmaceutical_applications_of_organofluorine_compounds
https://iofina.com/product/perfluoropropyl-iodide/
https://www.benchchem.com/product/b7768517?utm_src=pdf-body
https://pim-resources.coleparmer.com/sds/83283.pdf
https://pim-resources.coleparmer.com/sds/83283.pdf
https://www.fishersci.be/store/msds?partNumber=11452507&countryCode=BE&language=en
https://www.fishersci.be/store/msds?partNumber=11452507&countryCode=BE&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7768517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from

incompatible substances like strong oxidizing agents.[3][11] It should be refrigerated (2-8°C)

and protected from light.[1][11]

Spills: In case of a spill, absorb the material with an inert absorbent and place it into a

suitable closed container for disposal. Ensure adequate ventilation.[11]

First Aid Measures:

Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is

difficult, administer oxygen and seek medical aid.[11]

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing

contaminated clothing. Seek medical attention.[11]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the

upper and lower eyelids. Seek medical attention.[13]

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth

and have them drink 2-4 cupfuls of water. Seek immediate medical aid.[11]

Conclusion
The vapor pressure and boiling point of heptafluoro-1-iodopropane are not merely data

points but are defining characteristics that govern its behavior and utility. Its high volatility,

characterized by a normal boiling point of 41 °C, makes it a versatile reagent in organic

synthesis and pharmaceutical research, allowing for straightforward purification and handling.

However, this same property necessitates rigorous safety protocols to manage exposure risks.

The experimental methods detailed in this guide—the static method for vapor pressure and

ebulliometry for boiling point—provide the robust frameworks required for researchers to

accurately characterize this and other volatile compounds, ensuring both scientific integrity and

laboratory safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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